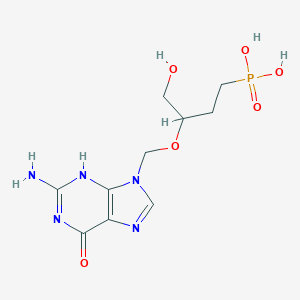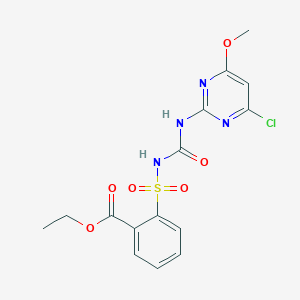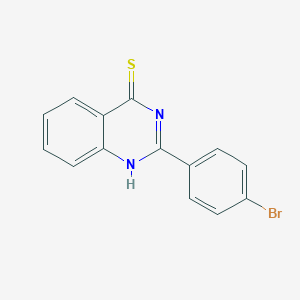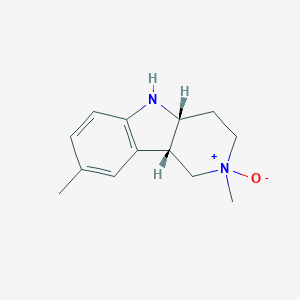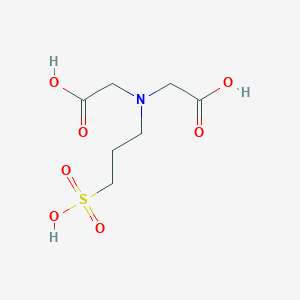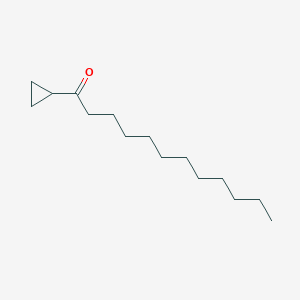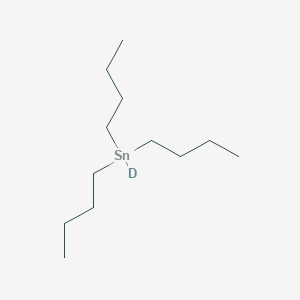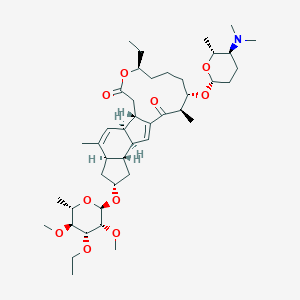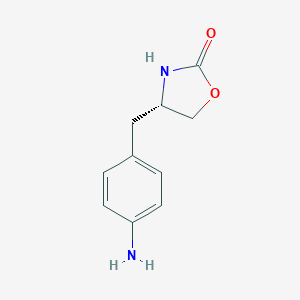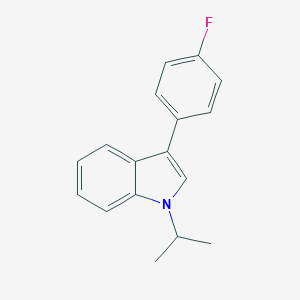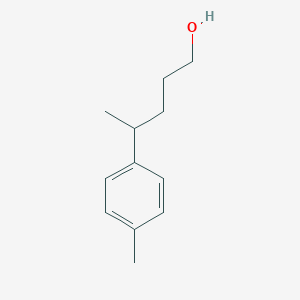
4-(4-Methylphenyl)pentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylphenyl)pentan-1-ol is a chemical compound that belongs to the class of alcohols. It is also known as levo-α-methylphenethyl alcohol or PMPH. This compound is widely used in scientific research due to its unique properties and potential applications. In
作用機序
The mechanism of action of 4-(4-Methylphenyl)pentan-1-ol is not well understood. However, it is believed to act as a modulator of GABA-A receptors in the brain. GABA-A receptors are responsible for inhibiting the activity of neurons in the brain, and the modulation of these receptors can lead to changes in behavior and mood.
生化学的および生理学的効果
4-(4-Methylphenyl)pentan-1-ol has been shown to have various biochemical and physiological effects. It has been found to have anxiolytic and sedative effects in animal models, which suggests its potential use as a therapeutic agent for anxiety and sleep disorders. It has also been shown to have anticonvulsant properties, which may be useful in the treatment of epilepsy.
実験室実験の利点と制限
One of the main advantages of using 4-(4-Methylphenyl)pentan-1-ol in lab experiments is its ability to act as a chiral auxiliary in asymmetric synthesis. This can help to control the stereochemistry of the reaction and improve the yield of the desired product. However, one limitation of using this compound is its potential toxicity, which may require careful handling and disposal.
将来の方向性
There are several future directions for research on 4-(4-Methylphenyl)pentan-1-ol. One area of interest is its potential use as a therapeutic agent for anxiety and sleep disorders. Further research is needed to determine the optimal dosage and administration route for this compound. Another area of interest is its potential use in the synthesis of new pharmaceuticals and agrochemicals. Finally, more research is needed to understand the mechanism of action of this compound and its effects on the brain and behavior.
Conclusion:
In conclusion, 4-(4-Methylphenyl)pentan-1-ol is a versatile compound that has potential applications in various fields, including asymmetric synthesis, pharmaceuticals, and the food industry. Its unique properties and potential therapeutic effects make it an attractive target for scientific research. However, further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 4-(4-Methylphenyl)pentan-1-ol involves the reaction of 4-methylphenylacetic acid with magnesium and diethyl ether to form the Grignard reagent. This reagent then reacts with formaldehyde to produce the intermediate compound, which is further reacted with hydrochloric acid to obtain the final product, 4-(4-Methylphenyl)pentan-1-ol.
科学的研究の応用
4-(4-Methylphenyl)pentan-1-ol has been extensively used in scientific research due to its potential applications in various fields. It is commonly used as a chiral auxiliary in asymmetric synthesis, as it can help to control the stereochemistry of the reaction. It is also used as a building block in the synthesis of various pharmaceuticals and agrochemicals. Furthermore, it has been used as a flavoring agent in the food industry.
特性
CAS番号 |
19876-64-3 |
|---|---|
製品名 |
4-(4-Methylphenyl)pentan-1-ol |
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC名 |
4-(4-methylphenyl)pentan-1-ol |
InChI |
InChI=1S/C12H18O/c1-10-5-7-12(8-6-10)11(2)4-3-9-13/h5-8,11,13H,3-4,9H2,1-2H3 |
InChIキー |
NQFXUPWOCFVZPE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C)CCCO |
正規SMILES |
CC1=CC=C(C=C1)C(C)CCCO |
その他のCAS番号 |
19876-64-3 |
同義語 |
4-(4-methylphenyl)pentan-1-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B22749.png)
